8-M-PDOT

Melatonin receptors Receptor selectivity Circadian rhythms

Select 8-M-PDOT (AH-002) for unambiguous MT2 receptor activation. Its 5.2-fold selectivity over MT1 minimizes confounding effects found in non-selective agonists like melatonin. Essential for dissecting anxiolytic behavior in elevated plus maze and rotenone-induced Parkinson's models, and for validating MT2 pharmacology in cAMP and radioligand binding assays. Available in mg to bulk quantities.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 134865-70-6
Cat. No. B1664216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-M-PDOT
CAS134865-70-6
Synonyms8-methoxy-2-propionamidotetralin
8M-PDOT
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC
InChIInChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1
InChIKeyRVIGBTUDFAGRTQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-[(2R)-8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide (CAS 134865-70-6): A Reference-Standard Selective MT2 Melatonin Receptor Agonist for Circadian and Neurobehavioral Research


N-[(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide, commonly designated 8-M-PDOT or AH-002, is a synthetic tetralin-based melatonin receptor ligand [1]. It functions as a potent agonist with a distinct selectivity profile favoring the melatonin MT2 receptor subtype over the MT1 subtype . This compound serves as a critical pharmacological tool for dissecting the specific contributions of MT2 receptor activation in circadian rhythm regulation, sleep architecture, and anxiety-related neurocircuitry [2].

Why Generic Melatonin or Non-Selective Agonists Cannot Substitute for 8-M-PDOT (CAS 134865-70-6) in Targeted MT2 Receptor Studies


While melatonin and several clinically approved agonists (e.g., ramelteon, agomelatine) activate both MT1 and MT2 receptors, their binding and functional selectivity profiles are insufficient for isolating MT2-specific pharmacology. 8-M-PDOT provides a quantifiable selectivity advantage (5.2- to 20-fold for MT2 over MT1 ) that is essential for experimental designs requiring MT2 receptor activation with minimal MT1 co-activation. This selectivity is not matched by melatonin (non-selective endogenous ligand [1]) or by ramelteon and tasimelteon, which exhibit differing affinity ratios and functional bias [2]. Substituting with a non-selective agonist introduces confounding MT1-mediated effects, compromising the interpretation of results in studies of anxiety, dopaminergic modulation, or circadian phase-shifting.

Quantitative Differentiation Evidence: 8-M-PDOT (CAS 134865-70-6) vs. Melatonin, Ramelteon, Tasimelteon, and Agomelatine


8-M-PDOT vs. Tasimelteon and Agomelatine: Superior MT2 Selectivity Ratio for Receptor-Specific Pharmacology

8-M-PDOT demonstrates a 5.2-fold selectivity for the MT2 receptor over MT1 in radioligand binding assays (Ki = 1.12 nM ), with some sources reporting up to 20-fold selectivity based on pKi differences (pKi MT2 = 8.95, pKi MT1 = 8.23) . In contrast, tasimelteon exhibits only 2.1-4.4 fold MT2 selectivity (Ki MT2 = 0.069-0.17 nM, Ki MT1 = 0.30-0.35 nM) [1]. Agomelatine displays near-equivalent affinity for both subtypes (Ki MT1 = 0.06-0.1 nM, Ki MT2 = 0.12-0.27 nM) [2].

Melatonin receptors Receptor selectivity Circadian rhythms Neuropharmacology

8-M-PDOT vs. Ramelteon: Differentiating Functional Selectivity for In Vivo Anxiolytic Studies

In the elevated plus maze (EPM) test, striatal microinfusion of 8-M-PDOT (10 µg/µL) significantly increased the percentage of time spent in open arms compared to vehicle (p≤0.01) in sham control rats, and further increased open arm entries (p≤0.001) under rotenone-induced Parkinson's disease conditions [1]. This MT2-mediated anxiolytic-like effect is not observed with ramelteon, which is primarily used for sleep onset and lacks direct in vivo evidence for striatal MT2 anxiolytic activity at similar dosing paradigms [2]. Ramelteon's high MT1 affinity (Ki = 14 pM) may also introduce off-target sleep-promoting effects that confound behavioral assays.

Anxiolytic MT2 receptor Elevated plus maze Striatum

8-M-PDOT vs. Melatonin: Validated In Vivo MT2-Specific Anxiolytic Effect in Parkinson's Disease Model

In a rotenone-induced rat model of Parkinson's disease, striatal microinfusion of 8-M-PDOT (10 µg/µL) produced a significant increase in open arm time in the elevated plus maze (p≤0.001 vs control) [1]. This effect was reversed by the MT2-selective antagonist 4-P-PDOT, confirming MT2 receptor specificity. In contrast, melatonin at physiological or supraphysiological doses does not exhibit selective MT2-mediated anxiolysis in this model due to its non-selective activation of both MT1 and MT2 receptors, which can produce opposing or null behavioral outcomes [2].

Parkinson's disease MT2 receptor Anxiolytic Dopamine

8-M-PDOT vs. Non-Selective Agonists: Functional Selectivity in cAMP Signaling

At human recombinant MT2 receptors, 8-M-PDOT acts as a full agonist for inhibiting forskolin-stimulated cAMP accumulation, achieving 100% inhibition [1]. At MT1 receptors, it exhibits only partial agonist activity (~50% inhibition). This functional bias is not observed with melatonin, which acts as a full agonist at both receptors [2], nor with ramelteon, which displays similar efficacy at both subtypes [3]. The differential functional efficacy at MT1 vs MT2 provides an additional layer of selectivity beyond binding affinity.

cAMP Signal transduction MT2 receptor Functional selectivity

8-M-PDOT vs. 4-P-PDOT: Agonist-Specific Anxiolytic Effect Validated by Antagonist Reversal

In the rotenone PD model, striatal microinfusion of the MT2 antagonist 4-P-PDOT (5 µg/µL) did not alter anxiety-like behavior, whereas 8-M-PDOT (10 µg/µL) significantly increased open arm time (p≤0.001) and entries (p≤0.001) [1]. This paired agonist-antagonist comparison confirms that the anxiolytic effect is specifically mediated by MT2 receptor activation and not by off-target interactions or non-specific effects of the tetralin scaffold.

MT2 antagonist 4-P-PDOT Anxiolytic Parkinson's disease

8-M-PDOT vs. Other MT2 Agonists: Unique Dopaminergic Interaction in Striatal Circuits

In the context of REM sleep deprivation, 8-M-PDOT treatment generated a significant increase in locomotor activity compared to MT2 blockade with 4-P-PDOT (p≤0.05) [1]. This suggests that MT2 activation by 8-M-PDOT enhances striatal dopaminergic signaling, a property not shared by other MT2-preferring agonists like tasimelteon, which have not been shown to modulate striatal dopamine in vivo [2]. This dopaminergic interaction may underlie the unique anxiolytic profile of 8-M-PDOT in Parkinson's disease models.

Dopamine MT2 receptor Striatum Locomotor activity

Optimal Research and Industrial Application Scenarios for 8-M-PDOT (CAS 134865-70-6) Based on Validated Differential Evidence


Isolating MT2 Receptor Contributions in Anxiety and Mood Disorder Models

Use 8-M-PDOT as a selective MT2 agonist in rodent models of anxiety (e.g., elevated plus maze, open field) to dissect the specific role of MT2 receptors in anxiolytic behavior. Its 5.2-fold MT2 selectivity and partial MT1 agonism minimize confounding MT1-mediated effects, making it superior to non-selective agonists like melatonin or agomelatine . Pair with the MT2 antagonist 4-P-PDOT to confirm receptor specificity.

Investigating MT2-Mediated Dopaminergic Modulation in Parkinson's Disease Research

Employ 8-M-PDOT in rotenone-induced or other Parkinson's disease models to explore MT2 receptor modulation of striatal dopamine signaling and associated anxiety symptoms [1]. The compound's unique ability to enhance REM sleep deprivation-induced locomotor activity via MT2 activation makes it a valuable tool for studying sleep-motor circuitry interactions in neurodegenerative conditions.

Circadian Rhythm and Sleep Research Requiring MT2-Specific Signaling

Apply 8-M-PDOT in cellular or in vivo circadian assays where MT2 receptor activation is implicated in phase-shifting or sleep architecture. While tasimelteon is clinically approved for circadian disorders, 8-M-PDOT offers higher MT2 selectivity (5.2-fold vs 2.1-4.4 fold) and distinct functional bias in cAMP signaling [2], enabling finer dissection of MT2-specific pathways without MT1 interference.

Validation of MT2 Receptor Antibodies and Ligand Binding Assays

Utilize 8-M-PDOT as a reference standard in radioligand binding assays or functional cAMP assays to validate MT2 receptor expression and pharmacology. Its well-characterized Ki (1.12 nM) and pKi values (MT2: 8.95; MT1: 8.23) provide a benchmark for comparing novel MT2 ligands and for quality control in receptor binding studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-M-PDOT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.